Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Description
The compound Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is a highly functionalized naphthalene derivative. Its structure features:
- A naphthalene core with hydroxyl and tetrasodium sulfonate groups at positions 2, 4, and 7.
- A triazinylamino substituent at position 5, containing a chloro group and a 4-methyl-2-sulfoanilino moiety.
- A diazenyl group at position 3, linked to a 4,5-dimethyl-2-sulfophenyl ring.
This compound is likely used as a reactive dye or surfactant due to its multiple sulfonate groups, which enhance water solubility, and its azo-triazine architecture, which facilitates covalent bonding to substrates like cellulose .

Properties
CAS No. |
148878-22-2 |
|---|---|
Molecular Formula |
C28H20ClN7Na4O13S4 |
Molecular Weight |
918.2 g/mol |
IUPAC Name |
tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H24ClN7O13S4.4Na/c1-12-4-5-17(20(6-12)51(41,42)43)30-27-32-26(29)33-28(34-27)31-19-11-16(50(38,39)40)9-15-10-22(53(47,48)49)24(25(37)23(15)19)36-35-18-7-13(2)14(3)8-21(18)52(44,45)46;;;;/h4-11,37H,1-3H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H2,30,31,32,33,34);;;;/q;4*+1/p-4 |
InChI Key |
ZDWCBCBKVMTYJJ-UHFFFAOYSA-J |
SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=NNC5=C(C=C(C(=C5)C)C)S(=O)(=O)O)C4=O)S(=O)(=O)[O-])S(=O)(=O)O.CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=NNC5=C(C=C(C(=C5)C)C)S(=O)(=O)O)C4=O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=C(C(=C5)C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
tetrasodium 4-[4-chloro-6-(4-methyl-2-sulfophenylamino)-1,3,5-triazin-2-ylamino]-6-(4,5-dimethyl-2-sulfophenylazo)-5-hydroxynaphthalene-2,7-disulfonate |
Origin of Product |
United States |
Preparation Methods
Preparation of the Diazonium Salt
The (4,5-dimethyl-2-sulfophenyl)diazenyl group originates from diazotization of 4,5-dimethyl-2-sulfoaniline.
Coupling to Naphthalene Intermediate
The diazonium salt couples with 4-hydroxy-5-aminonaphthalene-2,7-disulfonic acid (H-acid) under alkaline conditions:
-
Reagents : H-acid, sodium carbonate.
-
Conditions :
Key Insight : pH control prevents premature hydrolysis of the azo bond while ensuring efficient coupling.
Triazine Ring Functionalization
Synthesis of 4-Chloro-6-(4-Methyl-2-Sulfoanilino)-1,3,5-Triazin-2-Amine
Cyanuric chloride reacts sequentially with 4-methyl-2-sulfoaniline:
-
Reagents : Cyanuric chloride, 4-methyl-2-sulfoaniline, acetone, NaHCO₃.
-
Conditions :
Mechanism : Nucleophilic aromatic substitution occurs preferentially at the 4- and 6-positions of cyanuric chloride due to steric and electronic factors.
Attachment to the Azo-Naphthalene Intermediate
The triazine derivative reacts with the amino group of the azo-naphthalene intermediate:
-
Reagents : Azo-naphthalene intermediate, triazine derivative, NaHCO₃.
-
Conditions :
-
Suspend azo-naphthalene intermediate (1 eq) in water.
-
Add triazine derivative (1 eq) and NaHCO₃ (2 eq).
-
Heat at 80°C for 6 hours; adjust pH to 8–9.
-
Critical Parameter : Elevated temperature ensures complete substitution at the triazine’s 2-position.
Sulfonation and Salt Formation
Sulfonation of Residual Hydroxyl Groups
While the intermediate already contains three sulfonate groups, the final sulfonation ensures complete conversion:
-
Reagents : Sulfuric acid (20% oleum), sodium hydroxide.
-
Conditions :
-
Add oleum dropwise to the reaction mixture at 50°C.
-
Stir for 3 hours; neutralize with NaOH to pH 7.
-
Tetrasodium Salt Precipitation
-
Reagents : Sodium hydroxide, ethanol.
-
Conditions :
-
Adjust pH to 10–11 with NaOH.
-
Precipitate with ethanol; filter and wash with EtOH/water (1:1).
-
Purification and Characterization
Purification Techniques
Analytical Data
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | >98% |
| λ_max (UV-Vis) | Water | 520 nm (azo), 310 nm (naphthalene) |
| Sulfonate Content | Elemental Analysis | 4.2–4.3 eq (theoretical: 4 eq) |
| Sodium Content | ICP-OES | 10.8–11.2% (theoretical: 11.0%) |
Challenges and Optimization Strategies
-
Byproduct Formation : Competing substitutions on the triazine ring are minimized by stepwise temperature control.
-
Solubility Issues : Intermediate sulfonic acids are solubilized using NaHCO₃ during coupling.
-
pH Sensitivity : Automated pH stat systems ensure precise adjustments during diazotization and coupling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the azo linkage, leading to the formation of amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like ammonia or amines are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in textile fibers and biological tissues, where it binds through ionic and covalent interactions. The pathways involved in its action include the formation of stable complexes with the target molecules, enhancing the visibility and contrast in applications like staining and dyeing.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the naphthalenedisulfonate backbone but differ in substituents (Table 1):
Adsorption and Environmental Behavior
- RDY145 and RDR195 (): Modified with cationic surfactants (e.g., CTAB) for enhanced adsorption onto biochar. The target compound’s methyl and dimethyl groups may reduce adsorption efficiency compared to RDY145’s sulfonatoethyl chains .
Key Research Findings
Synthetic Optimization : highlights the use of DMF and DIPEA in triazinyl reactions, suggesting similar conditions for the target compound’s synthesis .
Adsorption Efficiency : Cationic surfactant modification () could be applied to the target compound to improve wastewater treatment applications .
Regulatory Status : Analogous compounds in are classified under significant new use rules (SNURs), implying the need for environmental impact studies .
Biological Activity
Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate (commonly referred to as Tetrasodium) is a synthetic dye with complex chemical properties and potential biological activities. This article examines its biological activity, toxicological data, and relevant case studies.
Molecular Structure
- Molecular Formula : C42H34Cl2N15NaO13S4
- Molecular Weight : 1178.96 g/mol
- CAS Number : 81959-23-1
Structural Features
Tetrasodium is characterized by:
- A triazine ring system.
- Multiple sulfonate groups that enhance solubility in water.
- A hydroxynaphthalene moiety contributing to its chromogenic properties.
Toxicological Studies
Recent studies have evaluated the toxicity of Tetrasodium using various animal models. Key findings include:
- Acute Toxicity :
- Genotoxicity :
- Organ Toxicity :
Ecotoxicological Data
Tetrasodium has been assessed for its environmental impact:
- It is classified under various hazard lists due to its potential harmful effects on aquatic life and ecosystems .
Industrial Applications
Tetrasodium is primarily used in the textile and dye industries. Its application as a dye raises concerns regarding occupational exposure among workers. Studies have linked exposure to various health risks, including potential carcinogenic effects associated with similar azo dyes .
Human Health Impact
A cohort study involving workers exposed to benzidine-based dyes highlighted increased risks of bladder cancer, prompting further investigations into the safety profiles of azo dyes like Tetrasodium .
Summary of Findings
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves refluxing precursors (e.g., triazine derivatives and substituted benzaldehydes) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure . Reaction time (4–6 hours) and stoichiometric ratios (1:1 mol equivalents) are critical. Post-synthesis purification via recrystallization or column chromatography enhances purity. Characterization with NMR and mass spectrometry validates structural integrity .
Q. What methods are recommended for characterizing the compound’s structural and electronic properties?
Methodological Answer: Combine spectroscopic techniques:
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
Q. What experimental approaches determine the reactivity of functional groups (e.g., triazine, sulfonate) in this compound?
Methodological Answer:
- pH-dependent titration to assess sulfonate dissociation constants.
- Reactivity assays with nucleophiles (e.g., amines) targeting the chloro-triazine group.
- IR spectroscopy to track bond vibrations (e.g., S=O at 1040–1220 cm⁻¹) .
Advanced Research Questions
Q. How do adsorption mechanisms of this compound on cationic surfaces vary with molecular modifications?
Methodological Answer: Use surfactant-modified biochar (e.g., CTAB) to study adsorption kinetics.
Q. What computational strategies predict the compound’s interactions with environmental matrices or biological targets?
Methodological Answer:
Q. How can researchers resolve contradictions in spectroscopic data between this compound and structurally similar dyes?
Methodological Answer:
- Compare HPLC retention times and MS/MS fragmentation patterns to differentiate isomers.
- Use 2D-NMR (COSY, HSQC) to resolve overlapping signals from naphthalene and triazine groups.
- Cross-reference with synthetic intermediates to confirm substitution patterns .
Q. What advanced techniques quantify the compound’s interactions with biomolecules (e.g., proteins, nucleic acids)?
Methodological Answer:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Fluorescence quenching assays to study interactions with tryptophan residues in proteins.
- Circular dichroism to monitor conformational changes in DNA/RNA .
Q. How do degradation pathways differ under photolytic vs. enzymatic conditions?
Methodological Answer:
Q. What regulatory challenges arise from the compound’s structural complexity in environmental or pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
